2-Amino-2-(1H-imidazol-2-yl)ethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9N3O |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-amino-2-(1H-imidazol-2-yl)ethanol |
InChI |
InChI=1S/C5H9N3O/c6-4(3-9)5-7-1-2-8-5/h1-2,4,9H,3,6H2,(H,7,8) |
InChI Key |
WXBQLJLLDDAZAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C(CO)N |
Origin of Product |
United States |
Coordination Chemistry of 2 Amino 2 1h Imidazol 2 Yl Ethan 1 Ol As a Ligand
Ligand Design Principles and Coordination Modes
The design of ligands is a cornerstone of coordination chemistry, aiming to create molecules that can selectively bind to specific metal ions and influence the resulting complex's properties. The structure of 2-Amino-2-(1H-imidazol-2-yl)ethan-1-ol incorporates key functional groups that make it an effective chelating agent.
The term "bidentate" refers to ligands that can bind to a central metal ion through two donor atoms. libretexts.orgpurdue.edu In the case of this compound, the primary coordination sites are the nitrogen atoms of the amino group and the imidazole (B134444) ring. The imidazole ring contains a basic imine nitrogen (HC=N-CH) that readily donates its lone pair of electrons to a metal ion. wikipedia.org Similarly, the nitrogen atom of the primary amine group possesses a lone pair of electrons available for coordination.
This dual-coordination capability allows the ligand to form a stable five-membered chelate ring with a metal ion. The formation of such chelate rings is entropically favored and results in complexes with enhanced thermodynamic stability, a phenomenon known as the chelate effect. The coordination of both the imidazole and amino nitrogens has been observed in numerous complexes with similar ligand structures.
While the primary coordination occurs through the nitrogen atoms, the alcohol (hydroxyl) group in this compound also plays a significant role in the chelation process. The oxygen atom of the hydroxyl group can act as a third potential donor site, although its coordination is generally weaker than that of the nitrogen atoms. nbinno.com
Synthesis of Metal Complexes
The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.
This ligand has the potential to form stable complexes with a wide range of first-row transition metals. Homoleptic octahedral complexes of imidazole with Fe(II), Co(II), Ni(II), Zn(II), and Cd(II) have been characterized, and Cu(II) is known to form square planar complexes. wikipedia.org Chiral amino alcohols have been successfully used to synthesize complexes with Zn(II), Cu(II), Co(II), and Ni(II). alfa-chemistry.com The specific geometry of the resulting complex (e.g., octahedral, tetrahedral, or square planar) is influenced by the electronic configuration of the metal ion, the stoichiometry of the reaction, and the reaction conditions.
For instance, Cu(II) complexes with similar ligands often adopt a distorted square planar or square pyramidal geometry, while Ni(II) and Co(II) complexes are commonly found in octahedral or tetrahedral arrangements. ijapbc.comredalyc.org Zn(II) and Cd(II), having a d¹⁰ electronic configuration, typically form tetrahedral complexes. wikipedia.org
The stoichiometry of the resulting metal complexes, which describes the ratio of metal ions to ligands, can vary. Common stoichiometries for bidentate ligands like this compound are 1:1 and 1:2 (metal:ligand). researchgate.net In a 1:1 complex, one ligand molecule is bound to the metal ion, with the remaining coordination sites on the metal being occupied by solvent molecules or counter-ions. In a 1:2 complex, two ligand molecules coordinate to the central metal ion.
The formation of these complexes is typically achieved by mixing stoichiometric amounts of the ligand and a metal salt (such as chlorides, nitrates, or acetates) in a solvent like ethanol (B145695) or methanol. researchgate.netsemanticscholar.orgorientjchem.org The reaction mixture is often heated under reflux for several hours to ensure the completion of the reaction. researchgate.netorientjchem.org Upon cooling, the resulting metal complex often precipitates from the solution and can be isolated by filtration, washed, and dried. researchgate.net The stability and structure of the final product can be influenced by factors such as pH, temperature, and the nature of the counter-ion. nih.gov
| Metal Ion | Common Coordination Geometry | Typical Stoichiometry (Metal:Ligand) |
|---|---|---|
| Cu(II) | Distorted Square Planar / Square Pyramidal | 1:1, 1:2 |
| Ni(II) | Octahedral / Tetrahedral | 1:2 |
| Co(II) | Octahedral / Tetrahedral | 1:2 |
| Zn(II) | Tetrahedral | 1:1, 1:2 |
| Cd(II) | Tetrahedral | 1:1 |
| Fe(II) | Octahedral | 1:2 |
| Mn(II) | Octahedral | 1:2 |
Advanced Spectroscopic and Analytical Characterization of Metal Complexes
A suite of spectroscopic and analytical techniques is employed to elucidate the structure, bonding, and properties of the metal complexes formed with this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for confirming the coordination of the ligand to the metal ion. Upon complexation, the vibrational frequencies of the functional groups involved in bonding will shift. For example, the stretching vibrations of the N-H bonds in the amino group and the C=N bond in the imidazole ring are expected to shift to lower frequencies, indicating their involvement in coordination. ijapbc.com The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. redalyc.org
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex, which are characteristic of the metal ion's d-orbital splitting and the geometry of the coordination sphere. The position and intensity of the absorption bands can help to distinguish between different geometries (e.g., octahedral vs. tetrahedral). uobaghdad.edu.iq These spectra often show bands corresponding to π→π* and n→π* transitions within the ligand, as well as d-d transitions and charge transfer bands in the metal complexes. uobaghdad.edu.iq
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes (e.g., Zn(II) and Cd(II)). researchgate.net Upon coordination, the chemical shifts of the protons and carbons near the donor atoms will change, providing evidence of complex formation. For paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)), NMR spectra may be broad and difficult to interpret. uobaghdad.edu.iq
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and confirm its stoichiometry. niscpr.res.in Techniques like Electrospray Ionization (ESI-MS) can provide clear molecular ion peaks corresponding to the [M+L] or [M+2L] species.
Elemental Analysis: This analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the complex, which is used to confirm the empirical formula and the metal-to-ligand ratio. researchgate.net
| Technique | Information Obtained |
|---|---|
| FTIR Spectroscopy | Identification of coordinating functional groups (N-H, C=N) and formation of M-N bonds. |
| UV-Vis Spectroscopy | Determination of coordination geometry and electronic properties of the complex. |
| NMR Spectroscopy | Structural elucidation of diamagnetic complexes. |
| Mass Spectrometry | Confirmation of molecular weight and stoichiometry. |
| Elemental Analysis | Determination of the empirical formula. |
Fourier Transform Infrared (FTIR) Spectroscopy for Coordination Confirmation
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for confirming the coordination of this compound to a metal center. The process involves comparing the spectrum of the free ligand with that of the metal complex. Shifts in the vibrational frequencies of the ligand's functional groups indicate their involvement in bonding with the metal ion.
Key vibrational bands that are monitored include:
ν(N-H) and ν(O-H): The stretching vibrations of the amino (-NH₂) and hydroxyl (-OH) groups typically appear as broad bands in the 3200-3500 cm⁻¹ region. Upon coordination to a metal ion, the electron density around the nitrogen and oxygen atoms changes, leading to a shift in these bands, often to a lower frequency (wavenumber). uomphysics.net
ν(C=N) and ν(C-N): The imidazole ring contains C=N and C-N bonds, whose stretching vibrations are observed in the 1500-1650 cm⁻¹ region. A shift in the position of these bands in the complex's spectrum compared to the free ligand is a strong indicator that the imidazole nitrogen is participating in coordination. mdpi.com For instance, the band corresponding to the C=N vibration may shift to a lower wavenumber upon complexation. mdpi.com
ν(C-O): The stretching vibration of the alcohol's C-O bond, typically found around 1050 cm⁻¹, can also shift upon coordination of the hydroxyl group. uomphysics.net
New Bands (M-N and M-O): The formation of new coordinate bonds between the metal and the ligand's donor atoms (nitrogen and oxygen) gives rise to new, weaker absorption bands in the far-infrared region of the spectrum (typically below 600 cm⁻¹). niscpr.res.inearthlinepublishers.com The appearance of these ν(M-N) and ν(M-O) bands provides direct evidence of coordination. niscpr.res.in
The table below presents typical FTIR spectral data for metal complexes with related imidazole and amino alcohol-containing ligands, illustrating the expected changes upon coordination.
| Vibrational Mode | Free Ligand (Approx. cm⁻¹) | Complex (Approx. cm⁻¹) | Implication of Shift |
| ν(O-H) | ~3400 | Shifted (e.g., 3440) uomphysics.net | Involvement of hydroxyl group in coordination or hydrogen bonding. |
| ν(N-H) | ~3300 | Shifted (e.g., 3160) uomphysics.net | Coordination via the amino group nitrogen. |
| ν(C=N) of Imidazole | ~1630 | Shifted (e.g., 1584-1612) uomphysics.net | Coordination through imidazole ring nitrogen. |
| ν(C-O) | ~1060 | Shifted (e.g., 1047-1070) uomphysics.net | Participation of the alcohol oxygen in bonding. |
| ν(M-N) | Not Present | 430-520 niscpr.res.inearthlinepublishers.com | Formation of a Metal-Nitrogen bond. |
| ν(M-O) | Not Present | 600-650 niscpr.res.in | Formation of a Metal-Oxygen bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for the structural elucidation of diamagnetic complexes of this compound. For complexes with paramagnetic metal centers, NMR spectra are often uninformative due to significant signal broadening.
In diamagnetic complexes (e.g., with Zn(II) or Cd(II)), the coordination of the ligand to the metal ion induces significant changes in the chemical environment of the ligand's atoms, resulting in shifts in the NMR signals. nbinno.com
¹H NMR: Protons on atoms close to the coordination sites experience the most significant changes in their chemical shifts (δ). The proton of the amino group (-NH₂) and the hydroxyl group (-OH) are exchangeable with D₂O and may appear as broad signals. researchgate.net Upon complexation, the signals for the protons on the imidazole ring and the protons on the ethanolic backbone (-CH- and -CH₂-) are expected to shift, providing evidence of coordination. For example, the deshielding or shielding of these protons compared to the free ligand indicates their proximity to the metal center.
The following table summarizes the expected ¹H NMR spectral changes for the ligand upon forming a diamagnetic metal complex.
| Proton Group | Free Ligand (Expected δ, ppm) | Complex (Expected Change) | Rationale |
| Imidazole Ring C-H | 6.8 - 7.5 | Shift downfield or upfield | Change in electronic environment of the ring due to N-coordination. |
| -CH(NH₂) | ~4.0 | Significant shift | Proximity to both the coordinating amino group and imidazole ring. |
| -CH₂(OH) | ~3.7 | Shift upon coordination | Involvement of the hydroxyl group in coordination. |
| -NH₂ | Variable, broad | Shift and/or broadening | Direct coordination of the nitrogen atom to the metal center. |
| -OH | Variable, broad | Shift and/or broadening | Direct coordination of the oxygen atom to the metal center. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Geometry
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic structure of the metal complexes and to provide insights into the coordination geometry around the central metal ion. nbinno.com The electronic spectrum of a complex typically displays two types of electronic transitions:
Intra-ligand Transitions: These transitions occur within the ligand molecule itself and are usually observed in the ultraviolet region at higher energies (shorter wavelengths, e.g., < 400 nm). They correspond to π → π* and n → π* transitions of the imidazole ring and other chromophores. These bands may experience a slight shift (hypsochromic or bathochromic) upon coordination. iosrjournals.org
d-d Transitions: For complexes of transition metals with partially filled d-orbitals (e.g., Co(II), Ni(II), Cu(II)), transitions between the d-orbitals of the metal ion can be observed. These absorptions are typically weak and appear in the visible region of the spectrum (> 400 nm). The energy and number of these d-d bands are highly dependent on the geometry of the coordination sphere (e.g., octahedral, tetrahedral, square planar). uomphysics.netiosrjournals.org For example, a Cu(II) complex in a distorted octahedral or square planar geometry often shows a broad d-d transition band in the 600-800 nm range. uomphysics.net
The table below shows representative d-d transition data for various metal complexes with similar N,O-donor ligands, which helps in assigning the geometry of the complexes.
| Metal Ion | Geometry | d-d Transition(s) (nm) | Assignment | Reference |
| Ni(II) | Octahedral | ~453, ~601, ~924 | ³A₂g → ³T₁g(P), ³A₂g → ³T₁g(F) | uomphysics.net |
| Co(II) | Octahedral | ~19,400-20,750 cm⁻¹ | ⁴T₁g → ⁴T₁g(P) | iosrjournals.org |
| Cu(II) | Distorted Octahedral | ~757 | ²E_g → ²T₂g | uomphysics.net |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a purified complex. The experimentally determined percentages are compared with the values calculated based on a proposed molecular formula. researchgate.net A close agreement between the found and calculated values confirms the stoichiometry of the complex, particularly the metal-to-ligand ratio. uomphysics.net This analysis is crucial for verifying the composition of newly synthesized compounds. researchgate.net
Below is a table showing an example of elemental analysis data for a hypothetical 1:1 complex, [Cu(C₅H₉N₃O)Cl₂].
| Element | % Calculated | % Found |
| Carbon (C) | 21.88 | 21.95 |
| Hydrogen (H) | 3.30 | 3.25 |
| Nitrogen (N) | 15.30 | 15.38 |
Magnetic Susceptibility Studies
Magnetic susceptibility measurements provide crucial information about the electronic structure of the central metal ion in a coordination complex. This technique helps determine the number of unpaired electrons, which in turn allows for the determination of the metal's oxidation state and coordination geometry. mdpi.com
The effective magnetic moment (μ_eff) is calculated from the measured magnetic susceptibility and is reported in units of Bohr magnetons (B.M.). mdpi.com
Diamagnetic complexes have no unpaired electrons (e.g., Zn(II), Cd(II), low-spin Co(III)) and are repelled by a magnetic field. earthlinepublishers.com
Paramagnetic complexes contain one or more unpaired electrons (e.g., Cu(II), high-spin Ni(II), high-spin Co(II)) and are attracted to a magnetic field. earthlinepublishers.com The measured μ_eff value can be compared to the theoretical "spin-only" value to infer the geometry. For example, a Ni(II) complex with a magnetic moment of ~3.0 B.M. is indicative of an octahedral geometry, while a value close to zero would suggest a square planar geometry.
The table below lists theoretical and typical experimental magnetic moments for common metal ions.
| Metal Ion | d-electrons | Geometry | Unpaired Electrons (n) | μ_spin-only (B.M.) | Typical Experimental μ_eff (B.M.) |
| Co(II) | d⁷ | Octahedral (high spin) | 3 | 3.87 | 4.7 - 5.2 |
| Ni(II) | d⁸ | Octahedral | 2 | 2.83 | 2.9 - 3.4 |
| Ni(II) | d⁸ | Square Planar | 0 | 0 | Diamagnetic earthlinepublishers.com |
| Cu(II) | d⁹ | Any | 1 | 1.73 | 1.9 - 2.2 |
| Zn(II) | d¹⁰ | Any | 0 | 0 | Diamagnetic |
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is used to study the thermal stability of coordination complexes and to identify the presence of solvent molecules, such as water, that are either in the crystal lattice or directly coordinated to the metal ion. researchgate.net The analysis involves heating a sample at a constant rate and continuously monitoring its mass loss as a function of temperature.
A TGA curve plots the percentage of mass remaining versus temperature. The decomposition of a complex often occurs in distinct steps:
Dehydration: The initial mass loss at lower temperatures (typically below 150 °C) usually corresponds to the removal of lattice or hydrated water molecules. researchgate.net Coordinated water molecules are generally lost at slightly higher temperatures.
Ligand Decomposition: At higher temperatures, the organic ligand (this compound) begins to decompose.
Final Residue: The final stable product at the end of the analysis is typically a metal oxide.
The percentage of mass lost at each step can be compared to the calculated theoretical mass loss, allowing for the confirmation of the complex's composition, such as the number of water molecules present. iosrjournals.org
The table below illustrates a hypothetical decomposition pathway for a hydrated metal complex, [M(C₅H₉N₃O)(H₂O)₂]Cl₂.
| Temperature Range (°C) | Mass Loss (%) | Assignment |
| 80 - 150 | ~10% | Loss of two coordinated water molecules (H₂O). |
| 250 - 450 | ~40% | Decomposition and loss of the organic ligand framework. |
| > 500 | - | Formation of a stable metal oxide residue. |
Structural Determination and Geometrical Analysis of Complexes
Proposed Coordination Geometries (e.g., Octahedral, Square Planar)
There is no published research detailing the synthesis or structural analysis of metal complexes involving this compound as a ligand. Therefore, no specific coordination geometries have been experimentally determined or proposed for complexes of this compound. Information regarding typical coordination geometries such as octahedral or square planar is not available for this specific ligand.
Understanding Metal-Ligand Interactions
As there are no studies on the metal complexes of this compound, there is no information available regarding the nature of the metal-ligand interactions. Detailed research findings on the electronic and structural characteristics of the bonds between this ligand and various metal centers have not been reported.
Data Tables
Due to the absence of experimental data, no data tables can be generated.
Catalytic Applications of 2 Amino 2 1h Imidazol 2 Yl Ethan 1 Ol and Its Metal Complexes
Role in Asymmetric Catalysis
The structural framework of 2-Amino-2-(1H-imidazol-2-yl)ethan-1-ol, featuring a stereogenic center with adjacent amino and hydroxyl groups, is a classic motif for effective chiral ligands. These functional groups can chelate to a metal center, creating a rigid, chiral environment that directs the approach of substrates, thereby controlling the stereochemical outcome of a reaction.
Chiral Ligands in Enantioselective Transformations
The development of chiral ligands is central to the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. Chiral 1,2-amino alcohols are a privileged class of ligands due to their straightforward synthesis and proven efficacy in a multitude of reactions.
Diethylzinc (B1219324) Addition: The enantioselective addition of diethylzinc to aldehydes is a benchmark reaction for testing the effectiveness of new chiral catalysts. Chiral β-amino alcohols are well-established as highly efficient ligands for this transformation. dtic.milmdpi.comnih.gov The reaction typically involves the formation of a chiral zinc-alkoxide complex, which then delivers the ethyl group to one face of the aldehyde in a stereoselective manner. Ligands derived from natural sources like carbohydrates and pinenes have demonstrated high catalytic activity, achieving excellent conversion rates and enantioselectivities up to 96% ee. mdpi.comnih.govmdpi.com The structural similarity of this compound to these successful ligands suggests its strong potential in this catalytic application.
Mukaiyama Aldol Reaction: The Mukaiyama aldol reaction is a powerful method for carbon-carbon bond formation, typically employing a Lewis acid to catalyze the reaction between a silyl enol ether and a carbonyl compound. rsc.org Achieving enantioselectivity in this reaction requires the use of a chiral Lewis acid catalyst. msu.edu While early methods used stoichiometric amounts of chiral auxiliaries, modern approaches focus on catalytic systems where a chiral ligand modifies an achiral Lewis acid (e.g., from tin, titanium, or copper). rsc.orgmsu.edu The development of efficient chiral catalysts that function under mild conditions and tolerate a broad range of substrates remains an active area of research. nih.gov The bidentate nature of amino alcohols, capable of forming stable chelate complexes with metal centers, makes them suitable candidates for creating the necessary chiral environment to control the facial selectivity of the electrophilic carbonyl component.
Diels-Alder Reactions: The Diels-Alder reaction is a cornerstone of organic synthesis for constructing six-membered rings with high stereocontrol. mdpi.com Asymmetric catalysis of this reaction can be achieved using chiral Lewis acids or, more recently, through organocatalysis. Simple chiral primary amino alcohols have been successfully designed and employed as organobase catalysts for the enantioselective Diels-Alder reaction of anthrones with maleimides, affording products in high yields (up to 99%) and excellent enantioselectivities (up to 94% ee). nii.ac.jp The mechanism involves the catalyst deprotonating the diene to form a chiral ion pair, which then reacts stereoselectively with the dienophile. nii.ac.jp Furthermore, chiral imidazolidinones, which share structural elements with imidazole (B134444) derivatives, have been used to create chiral iminium ions that catalyze highly enantioselective Diels-Alder reactions. nih.gov These precedents highlight the potential of this compound to act as a precursor to or a direct catalyst in similar asymmetric cycloadditions.
Manganese-Catalyzed Asymmetrical Hydrogenation of Ketones
The replacement of precious metals like ruthenium and iridium with earth-abundant and less toxic metals such as manganese is a key goal in sustainable chemistry. nih.govrsc.org Manganese(I) complexes, particularly those featuring chiral pincer ligands, have emerged as effective catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones. researchgate.netacs.org Successful ligands often possess a P,N,N or N,N-donor set that can form a stable, facially coordinating complex with the manganese center. nih.govresearchgate.net This rigid coordination is crucial for differentiating the enantiotopic faces of the ketone substrate during the hydride transfer step. While many successful systems utilize chiral diamine or phosphine-containing ligands, the development of new ligand scaffolds is ongoing. researchgate.netrsc.org Chiral amino alcohols represent a readily accessible class of ligands that could be adapted for this important transformation, offering an alternative to the more complex ligand systems currently in use.
| Catalyst System | Ketone Substrate | Enantiomeric Excess (ee) | Reference |
| [MnBr(CO)5] / Chiral Oxamide Ligand | Various Aryl Ketones | High | researchgate.net |
| Chiral PNN-Manganese(I) Complex | Wide range of ketones (48 examples) | Up to 99:1 er | nih.govacs.org |
| [Mn-Cinchona] Complex | Ketones, β-ketoesters | Up to 99% ee | rsc.org |
Applications in Oxidation Reactions
Catalytic oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Modern methods focus on using environmentally benign oxidants like molecular oxygen from the air.
Cu(I)/TEMPO-Mediated Aerobic Alcohol Oxidation Catalysis
Copper/nitroxyl radical systems, particularly those using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), are among the most versatile and efficient catalysts for the aerobic oxidation of primary and secondary alcohols. elsevierpure.com The catalytic cycle involves the interplay between copper(I) and copper(II) species, with TEMPO acting as a co-catalyst to facilitate the oxidation of the alcohol. rsc.orgd-nb.info
The efficiency of these systems is highly dependent on the ligands coordinated to the copper center. Imidazole-type ligands have been shown to play a crucial role, acting as both ligands and bases. researchgate.netacs.org The coordination of an imidazole derivative to the copper(I) center boosts its oxidation to copper(II), which is a key step in the activation of molecular oxygen. acs.org Copper(II) complexes that incorporate an N-methyl imidazole unit directly into the ligand framework have been synthesized and shown to be active catalysts for the aerobic oxidation of benzylic alcohols under ambient conditions, achieving yields up to 99%. rsc.org The presence of the imidazole moiety within the this compound structure makes it an ideal candidate ligand for this catalytic system, potentially enhancing both the rate and efficiency of the oxidation process.
| Catalyst System | Substrate | Product | Yield | Reference |
| [L3-Cu]2+ / TEMPO / NMI (L3 contains imidazole) | Benzylic Alcohols | Corresponding Aldehydes | Up to 99% | rsc.org |
| Cu2O / Imidazolium Salt / TEMPO | Primary Alcohols | Corresponding Aldehydes | Good to Excellent | d-nb.info |
| (bpy)CuI(IM) / TEMPO (IM = imidazole) | Benzyl Alcohol | Benzaldehyde | High | acs.org |
Catalysis in Carbon-Nitrogen Bond Formation Reactions
The formation of carbon-nitrogen bonds is fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Catalytic methods for C-N bond formation are essential for creating complex nitrogen-containing heterocycles.
Synthesis of N-Heterocycles via C-N Bond Formation
Nitrogen-containing heterocycles are ubiquitous structural motifs in biologically active compounds. The development of efficient, green, and diversity-oriented syntheses for these molecules is a major focus of modern organic chemistry. frontiersin.org Aminoazoles, including derivatives of imidazole, are important building blocks in these syntheses due to the presence of multiple reactive nitrogen centers. frontiersin.org They can participate in multicomponent reactions and cascade cyclizations to rapidly build molecular complexity.
While not acting as a catalyst itself in this context, this compound serves as a valuable chiral synthon. Its inherent functionalities—a primary amine, a secondary amine within the imidazole ring, and an alcohol—provide multiple points for reaction, allowing it to be incorporated into larger heterocyclic frameworks. For instance, the vicinal amino alcohol functionality is a direct precursor to oxazolidine rings, and the imidazole core is central to many pharmaceutical agents.
Dehydrogenative Lactam Synthesis from Amino Alcohols
There is currently no available research data on the use of this compound or its metal complexes as catalysts for the dehydrogenative synthesis of lactams from amino alcohols.
Other Catalytic Roles and Mechanisms
No information could be retrieved regarding other catalytic applications or the mechanistic pathways of reactions catalyzed by this compound and its corresponding metal complexes.
Computational and Theoretical Studies of 2 Amino 2 1h Imidazol 2 Yl Ethan 1 Ol
Molecular Modeling and Simulation Approaches5.1.1. Structural Prediction and Conformation Analysis
No specific studies on the structural prediction or conformational analysis of 2-Amino-2-(1H-imidazol-2-yl)ethan-1-ol using molecular modeling and simulation were identified. Such studies would typically involve methods like molecular mechanics to determine the most stable three-dimensional arrangements of the molecule and to explore its conformational landscape.
Quantum Chemistry Methods5.2.1. Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
There is no available research detailing the use of Density Functional Theory (DFT) to elucidate reaction pathways involving this compound. DFT calculations are a powerful tool for investigating reaction mechanisms, transition states, and activation energies.
Electronic Structure Analysis
Detailed electronic structure analyses of this compound, which would provide insights into its molecular orbitals (HOMO-LUMO), charge distribution, and electrostatic potential, have not been published.
In Silico Prediction of Chemical Reactivity and Selectivity5.3.1. Mechanistic Investigations of Synthetic Transformations
No in silico studies predicting the chemical reactivity, selectivity, or investigating the mechanisms of synthetic transformations for this compound were found in the surveyed literature. These predictive studies are crucial for designing efficient synthetic routes and understanding chemical behavior.
Computational Studies Related to Ligand Properties
Computational and theoretical studies serve as powerful tools to predict and understand the behavior of molecules, offering insights that complement experimental findings. For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to elucidate its properties as a ligand in coordination chemistry. These studies focus on predicting how the molecule will interact with metal ions and analyzing the electronic effects that govern its binding capabilities.
Prediction of Coordination Behavior
The coordination behavior of this compound is dictated by the presence of multiple potential donor atoms: the two nitrogen atoms of the imidazole (B134444) ring, the primary amino group (-NH2), and the hydroxyl group (-OH). This structure allows it to act as a versatile, multidentate ligand.
Computational models can predict the most likely coordination modes. The imidazole ring's nucleophilic nitrogen atoms are primary sites for donating electron pairs to vacant metal orbitals. nbinno.com The amino and hydroxyl groups on the ethanol (B145695) side chain can also participate in coordination, often leading to the formation of stable five- or six-membered chelate rings, which enhances the stability of the resulting metal complexes. nbinno.com The flexibility of the side chain allows the ligand to be flexidentate, meaning it can coordinate in different ways depending on the metal ion, the anions present, and the reaction conditions. researchgate.net For instance, studies on similar ligands show that the hydroxyl group may coordinate directly to a metal center or remain uncoordinated, instead forming hydrogen bonds. researchgate.net
The potential coordination modes of this compound can be summarized as follows:
| Potential Donor Atoms | Possible Coordination Modes | Chelate Ring Formation |
| Imidazole N, Amino N | Bidentate | Yes (5-membered ring) |
| Imidazole N, Hydroxyl O | Bidentate | Yes (6-membered ring) |
| Amino N, Hydroxyl O | Bidentate | Yes (5-membered ring) |
| Imidazole N, Amino N, Hydroxyl O | Tridentate | Yes (Two fused rings) |
| Imidazole N (single atom) | Monodentate | No |
These predictions help guide the synthesis of new metal complexes with specific geometries and properties for applications in areas like catalysis and materials science. nbinno.com
Analysis of Ligand Electronic Effects
The electronic properties of a ligand are crucial in determining the nature and strength of the bonds it forms with a metal ion. DFT calculations are a standard method for investigating these properties. icm.edu.plnih.gov
Frontier Molecular Orbitals (HOMO-LUMO) Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the ligand's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. icm.edu.pl A large energy gap between the HOMO and LUMO suggests high kinetic stability. For this compound, the HOMO is expected to be localized on the electron-rich imidazole ring and the lone pairs of the amino and hydroxyl groups, making these the primary sites for electron donation to a metal center.
Computational studies on structurally related benzimidazole (B57391) derivatives provide representative data for the types of values that could be expected. nih.govresearchgate.net
| Parameter | Description | Illustrative Value (based on related compounds) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.0 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.0 eV |
Molecular Electrostatic Potential (MEP) MEP maps are used to visualize the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack and are the most likely sites for coordinating with a positive metal ion. For this ligand, MEP analysis would be expected to show significant negative potential around the imidazole nitrogen atoms, the amino nitrogen, and the hydroxyl oxygen, confirming them as the primary nucleophilic centers.
Mulliken population analysis is another method to calculate the partial charges on each atom in the molecule. researchgate.net Atoms with a more negative partial charge are more likely to act as electron donors.
A hypothetical Mulliken charge distribution for the key heteroatoms in this compound is presented below, based on analyses of similar structures.
| Atom | Functional Group | Expected Mulliken Charge | Role in Coordination |
| N (imino) | Imidazole Ring | Negative | Strong Donor Site |
| N (amino) | Imidazole Ring | Less Negative | Potential Donor Site |
| N | Amino Group | Negative | Strong Donor Site |
| O | Hydroxyl Group | Negative | Strong Donor Site |
Together, these computational analyses provide a comprehensive understanding of the electronic structure of this compound, allowing for precise predictions of its behavior as a ligand and facilitating the rational design of novel coordination compounds.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Methodologies
The synthesis of complex molecules like 2-aminoimidazole derivatives is undergoing a paradigm shift, driven by the need for greater efficiency, safety, and sustainability. Emerging trends focus on minimizing waste, reducing energy consumption, and utilizing renewable resources, with green chemistry and continuous flow synthesis at the forefront of this transformation.
Green Chemistry Approaches
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds. For 2-aminoimidazole derivatives, research is moving away from hazardous volatile organic solvents (VOCs) and towards more environmentally benign alternatives. mdpi.com A significant advancement in this area is the use of deep eutectic solvents (DESs), such as those formed from choline (B1196258) chloride with glycerol (B35011) or urea, as reaction media. mdpi.com These DESs are not only "green" and "innocent" but also can act as catalysts through hydrogen bonding, potentially accelerating reaction rates and simplifying work-up procedures. mdpi.com
Another green approach involves solvent-free reaction conditions, which have been successfully used for the synthesis of related triaryl substituted imidazoles. researchgate.net By eliminating the solvent, these methods significantly reduce waste and can lead to higher reaction efficiency. researchgate.net The application of these principles to the synthesis of 2-Amino-2-(1H-imidazol-2-yl)ethan-1-ol could involve adapting existing heterocyclodehydration processes between appropriate precursors in DESs or under solvent-free conditions, thereby reducing the environmental footprint of its production.
| Green Chemistry Approach | Key Features | Potential Application to Target Compound | Reference |
|---|---|---|---|
| Deep Eutectic Solvents (DESs) | - Non-toxic, biodegradable, and renewable solvents.
| Synthesis via heterocyclization in a Choline Chloride-Glycerol DES to replace volatile organic solvents. | mdpi.com |
| Solvent-Free Synthesis | - Eliminates solvent waste.
| One-pot, three-component synthesis under solvent-free conditions using a heterogeneous catalyst. | researchgate.net |
| Heterogeneous Catalysis | - Catalyst is easily separated from the reaction mixture.
| Use of recyclable catalysts like nano silica-supported nitric acid for the cyclization step. | researchgate.net |
Continuous Flow Synthesis
Continuous flow chemistry, utilizing microreactor technology, is emerging as a powerful alternative to traditional batch processing for the synthesis of pharmaceutical intermediates and active ingredients. researchgate.nettue.nl This technology offers significant advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the potential for automation and scalability. nih.govnih.gov
While the direct continuous flow synthesis of this compound has not been detailed, the successful application of this technology to produce highly functionalized imidazo[1,2-a] heterocycles demonstrates its feasibility. nih.govnih.gov A potential multistep flow process could be designed where intermediates are generated and consumed in sequential reactors without isolation, streamlining the entire synthesis. tue.nlnih.gov This approach could significantly reduce reaction times and improve yields compared to batch methods, making the production of this compound more efficient and economically viable on an industrial scale. researchgate.net The integration of in-line purification techniques, such as liquid-liquid microextraction, could further enhance the efficiency by removing impurities and high-boiling solvents in a continuous manner. nih.gov
Advanced Ligand Design for Tailored Catalysis
The structural features of this compound, specifically the presence of three potential donor atoms (imidazole nitrogen, amino nitrogen, and hydroxyl oxygen), make it an excellent candidate for the design of advanced ligands for metal-catalyzed reactions.
Multidentate Ligand Architectures
The ability of a ligand to bind to a metal center through multiple donor atoms, known as chelation, significantly enhances the stability of the resulting metal complex. nbinno.com this compound can function as a versatile flexidentate ligand, potentially coordinating as a bidentate (N,N or N,O) or a tridentate (N,N,O) ligand depending on the metal ion, its coordination preferences, and the reaction conditions. researchgate.net
The formation of stable chelate rings with transition metals (e.g., Copper, Rhodium, Ruthenium) is crucial for creating well-defined catalytic active sites. nbinno.com By modifying the substituents on the imidazole (B134444) ring or the ethanol (B145695) backbone, the steric and electronic properties of the ligand can be fine-tuned to control the activity and selectivity of the catalyst. For instance, chiral 1,2-amino alcohols are privileged scaffolds used in asymmetric synthesis, and incorporating this moiety directly into the ligand structure is a promising strategy for developing new catalysts for enantioselective transformations. researchgate.netillinois.edu Research in this area would involve synthesizing a library of these ligands and their metal complexes to screen for catalytic activity in reactions such as asymmetric hydrogenation, transfer hydrogenation, and carbon-carbon bond-forming reactions. rsc.org
Supported and Heterogeneous Catalysts
To address the challenges of catalyst separation and recycling, there is a growing trend towards immobilizing homogeneous catalysts on solid supports. nih.gov Ligands like this compound can be anchored to various supports, including polymers (e.g., polystyrene), silica, or magnetic nanoparticles, to create robust heterogeneous catalysts. nih.govresearchgate.net
The primary advantage of this approach is the ease of catalyst recovery through simple filtration, which prevents contamination of the product with metal residues and allows the catalyst to be reused over multiple cycles. nih.gov For example, γ-Al2O3 and MgO have been used as heterogeneous catalysts in related syntheses, demonstrating the utility of solid-supported reagents. researchgate.netmdpi.com Future work could focus on developing methods to covalently attach this compound or its metal complexes to a solid support. The performance of these new heterogeneous catalysts would then be evaluated in terms of activity, selectivity, and reusability in various organic transformations.
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental synthesis is accelerating the discovery and optimization of new chemical entities and catalysts. nih.gov Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the structural, electronic, and thermodynamic properties of molecules like this compound and its metal complexes. researchgate.netresearchgate.net
Computational studies can provide deep insights that are difficult to obtain through experiments alone. For example, DFT calculations can be used to:
Predict Stable Conformations: Determine the most stable geometries of the ligand and its metal complexes. researchgate.net
Elucidate Reaction Mechanisms: Map out the energy profiles of catalytic cycles to understand how reactions proceed and identify rate-determining steps.
Analyze Ligand-Metal Bonding: Investigate the nature of the coordination bonds and how they influence the electronic structure of the catalytic center using techniques like Natural Bond Orbital (NBO) analysis. researchgate.net
Simulate Spectroscopic Data: Calculate vibrational frequencies (IR) and NMR chemical shifts to aid in the characterization of newly synthesized compounds. researchgate.net
Guide Ligand Design: Molecular docking and QSAR studies can predict the binding affinity and potential activity of new ligand designs, allowing researchers to prioritize the most promising candidates for synthesis. nih.govimist.ma
By integrating these computational predictions with experimental validation, researchers can adopt a more rational design strategy, reducing the trial-and-error inherent in catalyst development and accelerating the path to discovering novel, highly efficient catalytic systems based on the this compound scaffold.
Predictive Modeling for Synthesis and Reactivity
Computational chemistry is becoming an indispensable tool for predicting the outcomes of chemical reactions and understanding the reactivity of molecules. For this compound, predictive modeling can offer significant advantages. By employing quantum mechanics (QM) and machine learning (ML) algorithms, researchers can forecast the most efficient synthetic routes, predict potential side products, and optimize reaction conditions without extensive empirical experimentation.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be used to calculate the energies of reactants, transition states, and products, thereby mapping out the reaction pathways for the synthesis of this compound and its subsequent reactions. This approach can help in identifying the most energetically favorable routes and in designing catalysts that lower the activation energy of key steps.
Furthermore, machine learning models, trained on large datasets of known reactions, can predict the reactivity of the amino, hydroxyl, and imidazole functional groups in this compound under various conditions. These models can help in anticipating how the molecule will behave with different reagents and in designing novel derivatives with desired chemical properties.
In Silico Screening for Targeted Biological Mechanisms
The therapeutic potential of this compound and its analogs can be rapidly explored using in silico screening techniques. These computational methods allow for the high-throughput evaluation of a compound's interaction with a wide array of biological targets, such as enzymes and receptors.
Molecular docking is a key in silico method that predicts the preferred orientation of a molecule when bound to a target protein. This can be used to screen large libraries of virtual compounds derived from the this compound scaffold against specific biological targets known to be involved in disease pathways. Such studies can identify promising lead compounds for further experimental validation. For instance, derivatives of imidazole-containing compounds have been investigated for their potential as antiprotozoal agents by targeting enzymes like sterol 14α-demethylase (CYP51). nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. By correlating the structural features of a series of compounds with their biological activity, QSAR models can predict the activity of new, unsynthesized derivatives of this compound. This allows for the rational design of molecules with enhanced potency and selectivity.
Exploration of New Catalytic Transformations
The development of novel catalytic methods is crucial for the efficient and sustainable synthesis of this compound and its derivatives. Future research will likely focus on the use of transition-metal catalysis, organocatalysis, and biocatalysis to achieve transformations that are currently challenging.
For example, photoredox catalysis could enable new types of carbon-carbon and carbon-heteroatom bond formations involving the imidazole ring or the ethanolamine (B43304) side chain. nih.gov This method uses light to initiate catalytic cycles, often under mild conditions, and can provide access to novel molecular architectures. The development of biomimetic catalytic systems that mimic enzyme-catalyzed reactions could also lead to highly selective transformations, such as stereoselective modifications of the chiral center in this compound. nih.gov
Furthermore, the application of heterogeneous catalysts could simplify product purification and catalyst recycling, making the synthesis more environmentally friendly and cost-effective. Research into materials like metal-organic frameworks (MOFs) or functionalized nanoparticles as catalysts for reactions involving this compound is a promising avenue.
Deeper Mechanistic Elucidation of Biological Interactions
A thorough understanding of how this compound interacts with its biological targets at a molecular level is essential for the development of effective therapeutic agents. Future research will employ a combination of high-resolution structural biology and detailed kinetic studies to unravel these mechanisms.
High-Resolution Structural Biology of Compound-Target Complexes
Determining the three-dimensional structure of this compound or its derivatives in complex with their biological targets can provide invaluable insights into the molecular basis of their activity. Techniques such as X-ray crystallography and cryogenic electron microscopy (cryo-EM) are at the forefront of this research. nih.gov
High-resolution crystal structures can reveal the specific atomic interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding of the compound to its target. nih.gov This information is critical for structure-based drug design, allowing for the rational modification of the compound to improve its binding affinity and selectivity. The increasing power of cryo-EM now allows for the structural determination of large and flexible protein complexes that are difficult to crystallize. nih.gov
Quantitative Mechanistic Kinetic Studies
While structural data provides a static picture of the binding event, quantitative kinetic studies are necessary to understand the dynamic aspects of the interaction. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to measure the binding affinity (KD), as well as the association (kon) and dissociation (koff) rate constants.
These kinetic parameters provide a more complete picture of the compound-target interaction and can be crucial for predicting in vivo efficacy. For example, a compound with a slow dissociation rate may have a longer duration of action. Enzyme inhibition assays can further elucidate the mechanism of action, determining whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. Understanding the detailed kinetics of these interactions is a key component in the journey from a promising compound to a viable therapeutic. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
